molecular formula C8H10N4O2 B195696 Isocaffeine CAS No. 519-32-4

Isocaffeine

Cat. No.: B195696
CAS No.: 519-32-4
M. Wt: 194.19 g/mol
InChI Key: LPHGQDQBBGAPDZ-UHFFFAOYSA-N
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Description

Isocaffeine is a natural product found in Murraya paniculata with data available.

Mechanism of Action

Target of Action

Isocaffeine, similar to its isomer caffeine, primarily targets the adenosine receptors in the brain . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. Caffeine acts as an antagonist to these receptors, blocking their action .

Mode of Action

This compound interacts with its targets, the adenosine receptors, by binding to them and blocking their action. This blockage leads to an increase in the release of neurotransmitters like acetylcholine . The structure of caffeine is similar to that of adenosine, which allows it to bind and block its receptors .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . These metabolites can further interact with various biochemical pathways, influencing the overall effect of this compound.

Pharmacokinetics

This compound, like caffeine, is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . The pharmacokinetics of this compound would be expected to be similar to that of caffeine, which is known to have a clearance rate, maximum concentration, time of maximum concentration, half-life, and area under the curve .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of caffeine. For instance, caffeine has been shown to increase the concentration of cellular cyclic AMPs and flood the cytoplasm with Ca2+ ions . It can also induce mitochondrial dysfunction and sometimes cell death .

Action Environment

Environmental factors such as lifestyle (e.g., smoking), use of oral contraceptives, pregnancy, obesity, alcohol consumption, and the co-administrations of drugs (e.g., fluvoxamine and pipmedic acid) have been shown to influence the pharmacokinetics of caffeine . Therefore, it is reasonable to assume that similar factors could also influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name

1,3,9-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHGQDQBBGAPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199859
Record name Isocaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-32-4
Record name Isocaffeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocaffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocaffeine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-dihydro-1,3,9-trimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCAFFEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4HG7T2QGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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